3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid
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Overview
Description
3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a fused benzene and pyrrole ring system, which is characteristic of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction and cyclization to form the indole ring . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated indole derivatives .
Scientific Research Applications
3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12(8)14(16)17/h2-5,15H,6-7H2,1H3,(H,16,17) |
InChI Key |
CUHPXNUHWNASEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1CCC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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